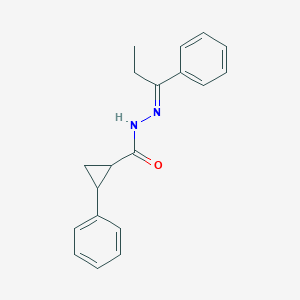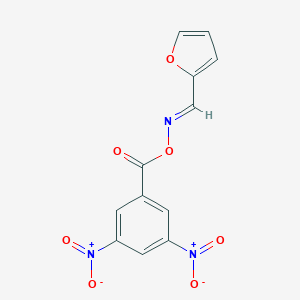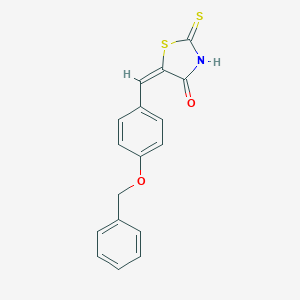![molecular formula C32H28FNO9S3 B413309 tetramethyl 6'-(3-fluorobenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B413309.png)
tetramethyl 6'-(3-fluorobenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized spiro compounds.
Aplicaciones Científicas De Investigación
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and carbonyl groups play a crucial role in binding to target proteins and enzymes, modulating their activity. The spiro structure contributes to the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with similar compounds such as:
- **Tetram
Propiedades
Fórmula molecular |
C32H28FNO9S3 |
|---|---|
Peso molecular |
685.8g/mol |
Nombre IUPAC |
tetramethyl 6'-(3-fluorobenzoyl)-5',5',7'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28FNO9S3/c1-15-10-8-13-18-19-25(31(2,3)34(21(15)18)26(35)16-11-9-12-17(33)14-16)44-22(28(37)41-5)20(27(36)40-4)32(19)45-23(29(38)42-6)24(46-32)30(39)43-7/h8-14H,1-7H3 |
Clave InChI |
HNSPLJCFNAGXMC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)F)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
SMILES canónico |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)F)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-bromophenyl)ethylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B413226.png)

![17-(4-Methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B413232.png)
![N'-(1-cyclopropylethylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B413235.png)

![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide](/img/structure/B413237.png)
![N-(2-chlorobenzylidene)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413240.png)
![N-(3-chlorobenzylidene)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413241.png)
![(5E)-2-anilino-5-[(2,6-dichlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413242.png)
![N-(3-chlorobenzylidene)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413243.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B413246.png)
![2,5-dichloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413249.png)
